Cas no 2167184-31-6 (7-azaspiro5.6dodecan-8-one)

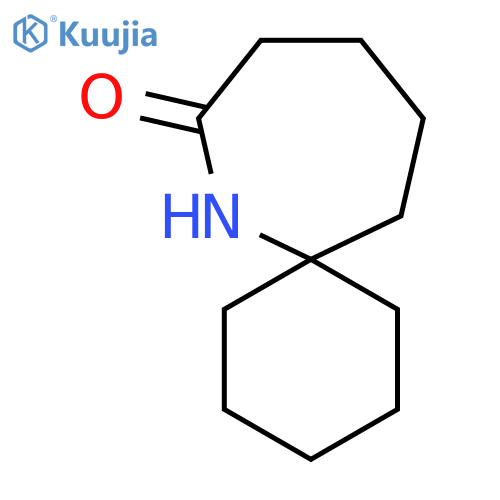

7-azaspiro5.6dodecan-8-one structure

商品名:7-azaspiro5.6dodecan-8-one

7-azaspiro5.6dodecan-8-one 化学的及び物理的性質

名前と識別子

-

- 7-azaspiro5.6dodecan-8-one

- EN300-1628989

- 7-azaspiro[5.6]dodecan-8-one

- 2167184-31-6

-

- インチ: 1S/C11H19NO/c13-10-6-2-5-9-11(12-10)7-3-1-4-8-11/h1-9H2,(H,12,13)

- InChIKey: JSOSHIASTNRUBU-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCCC2(CCCCC2)N1

計算された属性

- せいみつぶんしりょう: 181.146664230g/mol

- どういたいしつりょう: 181.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 29.1Ų

7-azaspiro5.6dodecan-8-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628989-1.0g |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 1g |

$1214.0 | 2023-06-05 | ||

| Enamine | EN300-1628989-10.0g |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 10g |

$5221.0 | 2023-06-05 | ||

| Enamine | EN300-1628989-0.25g |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 0.25g |

$1117.0 | 2023-06-05 | ||

| Enamine | EN300-1628989-50mg |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 50mg |

$1020.0 | 2023-09-22 | ||

| Enamine | EN300-1628989-250mg |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 250mg |

$1117.0 | 2023-09-22 | ||

| Enamine | EN300-1628989-1000mg |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 1000mg |

$1214.0 | 2023-09-22 | ||

| Enamine | EN300-1628989-5000mg |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 5000mg |

$3520.0 | 2023-09-22 | ||

| Enamine | EN300-1628989-0.05g |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 0.05g |

$1020.0 | 2023-06-05 | ||

| Enamine | EN300-1628989-0.1g |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 0.1g |

$1068.0 | 2023-06-05 | ||

| Enamine | EN300-1628989-0.5g |

7-azaspiro[5.6]dodecan-8-one |

2167184-31-6 | 0.5g |

$1165.0 | 2023-06-05 |

7-azaspiro5.6dodecan-8-one 関連文献

-

Adabala Pal John Pal,Parasuraman Kadigachalam,Asadulla Mallick,Venkata Ramana Doddi,Yashwant D. Vankar Org. Biomol. Chem. 2011 9 809

2167184-31-6 (7-azaspiro5.6dodecan-8-one) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量